4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-8-fluoro-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-7-3-4-16-9-5(7)1-2-6(8(9)12)10(13,14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUWGZHJKVNCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anticancer Research :
- Quinoline derivatives have been explored for their anticancer properties. In a study focusing on the synthesis of novel derivatives, compounds based on the quinoline structure showed promising results in inhibiting cancer cell proliferation . The specific role of this compound in these studies highlights its potential as a lead compound for further development.
- Analgesic and Anti-inflammatory Properties :
Material Science Applications
- Fluorinated Polymers :
- Synthesis of Functional Materials :
Data Tables
Case Studies
-
Case Study on Antimicrobial Properties :
A study conducted by researchers at a university evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent. -
Case Study in Cancer Research :
In another research effort, scientists synthesized a series of quinoline-based compounds to assess their cytotoxic effects on cancer cell lines. The study found that modifications to the quinoline structure, specifically incorporating trifluoromethyl groups, significantly enhanced anticancer activity compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is often attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential cellular processes. The compound’s fluorine atoms enhance its biological activity by increasing its lipophilicity and stability .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Biological Activity
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of quinolines known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 245.6 g/mol. It features a quinoline backbone substituted with chlorine and fluorine atoms, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H5ClF4N |
| Molecular Weight | 245.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit various enzymes and receptors involved in cellular signaling pathways. For instance, it has been shown to act as an inhibitor of certain kinases that play critical roles in inflammatory responses and cancer progression .
Enzyme Inhibition
Studies have demonstrated that derivatives of this quinoline can inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, thereby preventing cell death associated with inflammatory diseases . Additionally, it may exhibit anti-inflammatory properties by modulating the activity of Janus kinases (JAKs), which are crucial in immune response regulation.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
These findings suggest that the compound could be developed as a novel antibiotic agent .
Antiviral Activity
In vitro studies have also explored the antiviral potential of this quinoline derivative against viruses such as influenza and HIV. The compound demonstrated a dose-dependent reduction in viral replication, indicating its potential as an antiviral therapeutic .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. In several cancer cell lines, including breast and lung cancer models, the compound exhibited cytotoxic effects with IC50 values in the low micromolar range:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.2 µM |
| A549 (Lung Cancer) | 0.9 µM |
These results suggest that this compound may serve as a lead structure for developing new anticancer agents .
Case Studies
- Antibacterial Efficacy : A study conducted by MDPI evaluated the antibacterial activity of various quinoline derivatives, including this compound. The compound was found to be effective against both Gram-positive and Gram-negative bacteria, providing a basis for further development as an antibiotic .
- Anticancer Studies : In a recent investigation published in Acta Pharmaceutica, researchers synthesized several derivatives based on the quinoline scaffold and tested their antiproliferative activities on cancer cell lines. The study highlighted that modifications at the trifluoromethyl position significantly enhanced cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline, and what factors influence yield?
- Methodology :
-
Cyclocondensation : Reacting fluorinated aniline derivatives (e.g., 2-trifluoromethylaniline) with methyl acetates under basic conditions forms the quinoline core. Temperature (typically 80–120°C) and base selection (e.g., KOH or NaH) critically affect cyclization efficiency .
-
Halogenation : Post-synthetic halogenation using agents like POCl₃ or SOCl₂ introduces chlorine at the 4-position. Reaction time and stoichiometry must be optimized to avoid over-halogenation .
-
Purification : High-purity (>97%) products are achieved via column chromatography or recrystallization, as demonstrated in commercial-grade syntheses .
- Data Table :
| Synthetic Step | Key Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Cyclocondensation | 2-Trifluoromethylaniline, methyl acetate, KOH, 100°C | 65–75% yield | |
| Chlorination | POCl₃, reflux, 6 hours | >90% conversion | |
| Final Purification | Silica gel chromatography | >97% purity |
Q. How is this compound characterized analytically?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and fluorine substituents, while ¹H NMR resolves aromatic proton environments .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 263.62 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for understanding reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Structural Analog Comparison : Compare activity across analogs (e.g., 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline vs. 4-Chloro-8-(trifluoromethyl)quinoline) to isolate substituent effects. 's similarity index table (e.g., 0.94 similarity for 4-Chloro-7-fluoro-2-methylquinoline) guides SAR analysis .
- Dose-Response Studies : Test varying concentrations to identify non-linear effects, as seen in antimicrobial assays where EC₅₀ values differ by bacterial strain .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., DNA gyrase) to clarify if activity stems from target binding or off-target effects .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Utilize tools like AutoDock Vina with SMILES/InChI inputs (e.g.,
FC1=C2N=CC=C(Cl)C2=CC=C1) to model interactions with enzyme active sites . - DFT Calculations : Assess electronic effects of -CF₃ and chloro groups on binding affinity. The electron-withdrawing nature of -CF₃ stabilizes charge-transfer complexes .
- MD Simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to evaluate binding stability under physiological conditions .
Q. How does the substitution pattern influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
-
Suzuki-Miyaura Coupling : The 4-chloro group acts as a leaving site for palladium-catalyzed aryl-aryl bond formation. Reactivity depends on halogen mobility (Cl < Br < I) and steric hindrance from -CF₃ .
-
Nucleophilic Aromatic Substitution : Fluorine at the 8-position deactivates the ring, directing substitutions to the 4- or 7-positions. Kinetic studies track regioselectivity using HPLC .
- Data Table :
| Reaction Type | Position Reactivity | Key Findings | Reference |
|---|---|---|---|
| Suzuki Coupling | 4-Chloro substituent | 75% yield with Pd(PPh₃)₄, K₂CO₃ | |
| SNAr | 7-Trifluoromethyl | Steric hindrance reduces substitution rate by 40% |
Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?
- Methodology :
- Fragment-Based Design : Replace -CF₃ with -CH₃ or -OCF₃ to assess hydrophobicity/electronic effects. ’s comparative table shows 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline has distinct pharmacokinetics .
- Bioisosteric Replacement : Substitute fluorine with chlorine or bromine at the 8-position to modulate metabolic stability. Fluorine’s small size enhances membrane permeability but reduces half-life .
- Pharmacophore Modeling : Map essential functional groups (e.g., chloro for target binding, fluoro for bioavailability) using software like Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
